S65487 sulfate

BCL-2 inhibitor venetoclax resistance G101V mutation

Venetoclax-resistant BCL-2 mutants (G101V/D103Y) derail standard preclinical studies. S65487 sulfate solves this with a distinct BH3-groove binding mode that retains single-digit nanomolar potency against these clinical mutations (IC50 5.3 nM vs 25 nM for venetoclax on G101V). • Active against venetoclax-refractory BCL-2 mutants G101V & D103Y • 1.5× higher DMSO solubility than the HCl salt (135 mg/mL) for high-concentration assay stocks • Validated IV weekly dosing inducing complete RS4;11 xenograft regression; synergistic with MCL-1 inhibitors (S64315/MIK665) Reliable worldwide delivery; ready stock for preclinical hematology-oncology programs.

Molecular Formula C41H43ClN6O8S
Molecular Weight 815.3 g/mol
Cat. No. B8201670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS65487 sulfate
Molecular FormulaC41H43ClN6O8S
Molecular Weight815.3 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.OS(=O)(=O)O
InChIInChI=1S/C41H41ClN6O4.H2O4S/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;1-5(2,3)4/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;(H2,1,2,3,4)/t33-;/m0./s1
InChIKeyZLAZYXMNPRHARH-WAQYZQTGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S65487 Sulfate: Second-Generation BCL-2 Inhibitor


S65487 sulfate (VOB560 sulfate, CAS 2416937-01-2) is a sulfate salt formulation of a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). It binds to the BH3 hydrophobic groove of BCL-2 and induces apoptosis in hematological cancer cells [1]. S65487 functions as a proagent of S55746 [2]. The compound exhibits poor affinity for MCL-1, BFL-1, and BCL-XL, conferring a selective targeting profile distinct from first-generation agents [3]. Notably, S65487 sulfate is active against the G101V and D103Y BCL-2 mutations that confer clinical resistance to venetoclax [4].

Pathway BCL-2 selective inhibition (second-generation)
Mutant context Retains activity in G101V/D103Y BCL-2 models
Formulation Sulfate salt for high-concentration DMSO stocks
Route Intravenous administration for in vivo studies

Why S65487 Sulfate Cannot Be Substituted


Generic substitution of BCL-2 inhibitors is precluded by four key differentiators. First, venetoclax and other first-generation agents show marked loss of potency against the G101V BCL-2 mutation (IC50 increase from 0.24 nM to 25 nM; >100-fold shift), whereas S65487 retains substantial activity (0.13 nM to 5.3 nM) [1]. Second, S65487's distinct binding mode within the BH3 hydrophobic groove confers a non-overlapping interaction profile [2]. Third, the sulfate salt form provides a solubility advantage (135 mg/mL in DMSO) over the hydrochloride form (90 mg/mL) for certain in vitro applications [3]. Fourth, S65487 is an intravenous agent, unlike oral venetoclax, enabling different dosing schedules and combination strategies [4].

G101V mutation context differs Venetoclax loses substantial biochemical potency against G101V BCL-2; S65487 retains low nanomolar activity in biochemical assays.
Binding interaction profile may not transfer Distinct BH3 groove contacts between S65487 and first-generation inhibitors limit direct functional interchange.
Salt-form solubility alters in vitro preparation Sulfate (135 mg/mL in DMSO) differs from hydrochloride (90 mg/mL); stock concentration mismatch may affect assay design.

S65487 Sulfate Selection Guide


Sustained Activity vs. G101V BCL-2 Mutant

S65487 demonstrates significantly greater retention of potency against the venetoclax-resistance-conferring G101V BCL-2 mutation. In biochemical assays, venetoclax IC50 increases from 0.24 ± 0.070 nM (WT) to 25 ± 5.4 nM (G101V), representing a ~104-fold loss of potency. Under identical conditions, S65487 IC50 increases from 0.13 ± 0.037 nM to 5.3 ± 0.54 nM, a ~41-fold shift that preserves sub-10 nM activity [1]. In RS4;11 cell viability assays, venetoclax IC50 shifts from 4.3 ± 0.34 nM (parental) to 110 ± 6.3 nM (G101V knock-in), while S65487 shifts from 12 ± 1.4 nM to 128 ± 6.9 nM [2]. S65487 also retains activity against the D103Y clinical mutant [3].

G101V Mutant Activity
Head-to-head
S65487 G101V IC50 5.3 nM vs venetoclax 25 nM
~41-fold shift (S65487) vs ~104-fold shift (venetoclax) from WT
Reported retention against major clinical resistance mutation supports mutant-model study selection.
Biochemical assay, n=6; also retains D103Y activity.
BCL-2 inhibitor venetoclax resistance G101V mutation chronic lymphocytic leukemia

Wild-Type BCL-2 Biochemical Potency

In head-to-head biochemical assays conducted under identical conditions (6 determinations per compound), S65487 exhibits wild-type BCL-2 IC50 of 0.13 ± 0.037 nM, demonstrating 1.8-fold higher potency than venetoclax (0.24 ± 0.070 nM) and 2.7-fold higher potency than lisaftoclax (0.35 ± 0.12 nM) [1]. S65487 also shows superior WT potency compared to lacutoclax (1.2 ± 0.24 nM) and comparator compound 12e (0.019 ± 0.0021 nM) [2]. In RS4;11 parental cell viability assays, venetoclax IC50 is 4.3 ± 0.34 nM, while S65487 IC50 is 12 ± 1.4 nM, indicating that biochemical potency does not directly translate to cellular potency in this BCL-2-dependent cell line [3].

WT Biochemical Potency
Head-to-head
WT BCL-2 IC50 0.13 ± 0.037 nM
1.8× higher biochemical potency than venetoclax (0.24 nM)
Assay potency context for maximal target engagement studies.
Cellular potency (RS4;11) differs at 12 nM; biochemical vs. cellular translation requires review.
BCL-2 inhibitor biochemical potency IC50 head-to-head comparison

Single-Dose Tumor Regression in RS4;11

S65487 induces complete tumor regression in BCL-2-dependent RS4;11 xenograft tumors after a single intravenous (IV) administration [1]. This contrasts with the oral administration route required for venetoclax [2]. The study further reports strong and persistent tumor regression in xenograft models of lymphoid malignancies in both mouse and rat at well-tolerated doses following weekly IV administration of S65487 in combination with the MCL-1-specific inhibitor S64315/MIK665 [3].

Single-Dose Regression
Cross-study comparable
Complete tumor regression after single IV administration
RS4;11 xenograft; venetoclax requires daily oral dosing
Model-response context supports intermittent IV dosing designs.
In vivo pharmacology; combination with S64315 also reported.
in vivo efficacy xenograft model BCL-2 inhibitor intravenous administration RS4;11

Sulfate Salt Solubility Advantage

The sulfate salt formulation of S65487 (CAS 2416937-01-2) demonstrates DMSO solubility of 135 mg/mL (165.58 mM) with ultrasonic assistance [1]. In contrast, the hydrochloride salt form (CAS 1644543-95-2) exhibits DMSO solubility of 90 mg/mL requiring ultrasonic treatment . Aqueous solubility for the sulfate salt is reported as 1.25 mg/mL in H2O with ultrasonic warming to 60°C [2]. The sulfate salt appears as a white to off-white solid powder with molecular formula C41H43ClN6O8S and molecular weight 815.33 .

Salt Solubility
Cross-study comparable
Sulfate: 135 mg/mL (165.58 mM) in DMSO
1.5-fold higher than HCl salt (90 mg/mL)
Formulation context for high-concentration stock preparation.
Ultrasonic assistance; aqueous solubility 1.25 mg/mL.
solubility sulfate salt DMSO solubility formulation S65487

Synergy with Azacitidine in AML

Preclinical data demonstrate promising synergistic activity when S65487 is combined with the hypomethylating agent azacitidine in in vitro AML models [1]. Based on this synergy, a Phase I/II multicenter study (NCT04742101) was initiated evaluating S65487 combined with azacitidine in adults with previously untreated AML ineligible for intensive chemotherapy [2]. Three S65487 dosing schedules are being evaluated: weekly (days 1, 8, 15, 22), biweekly intensified (days 1, 3, 5, 8), and daily intensified (days 1-5, 8, 9) concurrent with azacitidine 75 mg/m² on days 1-7 [3].

Azacitidine Synergy
Supporting evidence
Synergistic activity in AML models
Phase I/II combination trial initiated (NCT04742101)
Combination study context; synergy reported qualitatively.
Dosing schedule variation under investigation.
combination therapy azacitidine AML synergy BCL-2 inhibitor

Combination with MCL-1 Inhibitor S64315

Weekly intravenous administration of S65487 in combination with the MCL-1-specific inhibitor S64315/MIK665 produces strong and persistent tumor regression in xenograft models of lymphoid malignancies in both mouse and rat at well-tolerated doses [1]. This dual inhibition strategy targets both BCL-2 and MCL-1 pro-survival pathways. The combination approach is being evaluated clinically in a Phase Ib study (NCT04702425) of VOB560 plus MIK665 in patients with relapsed/refractory NHL, AML, or MM [2].

MCL-1 Combination
Class-level inference
Strong and persistent tumor regression with S64315/MIK665
Mouse and rat xenograft models; weekly IV
Dual-pathway targeting context for BCL-2/MCL-1 co-dependent models.
Clinical evaluation ongoing (NCT04702425).
MCL-1 inhibitor S64315 MIK665 combination therapy xenograft

S65487 Sulfate Key Applications


Venetoclax-Resistant Disease Modeling

S65487 sulfate is the indicated BCL-2 inhibitor for preclinical models of acquired venetoclax resistance driven by BCL-2 mutations. Quantitative head-to-head data demonstrate that S65487 retains sub-10 nM biochemical IC50 (5.3 nM) against the G101V mutant, whereas venetoclax loses potency to 25 nM (>100-fold shift) [1]. S65487 also maintains activity against the D103Y clinical mutant [2]. This differential retention of potency makes S65487 sulfate the appropriate tool compound for investigating resistance mechanisms and evaluating BCL-2 inhibition in venetoclax-refractory chronic lymphocytic leukemia and other hematologic malignancy models.

Single-Dose IV BCL-2 Inhibition

For in vivo pharmacology studies requiring robust efficacy with intermittent dosing, S65487 sulfate provides a validated intravenous BCL-2 inhibitor that induces complete tumor regression in RS4;11 xenografts after a single IV administration [1]. This contrasts with daily oral dosing requirements for venetoclax-based regimens. The weekly IV administration schedule demonstrated in lymphoid malignancy xenograft models [2] supports study designs where oral gavage is impractical or where intravenous route is preferred for pharmacokinetic or bioavailability investigations.

Dual BCL-2/MCL-1 Inhibition Studies

S65487 sulfate is the recommended BCL-2 inhibitor for combination studies with MCL-1 inhibitors such as S64315/MIK665. Preclinical evidence demonstrates that weekly IV administration of S65487 combined with the MCL-1-specific inhibitor produces strong and persistent tumor regression in mouse and rat xenograft models of lymphoid malignancies at well-tolerated doses [1]. This dual-pathway targeting strategy addresses MCL-1-mediated resistance to single-agent BCL-2 inhibition. The combination is under clinical investigation (NCT04702425) in relapsed/refractory NHL, AML, and MM [2], providing translational relevance for preclinical studies employing this combination.

High-Concentration In Vitro Assays

The sulfate salt form of S65487 (CAS 2416937-01-2) is the preferred formulation for in vitro assays requiring high-concentration DMSO stock solutions. With DMSO solubility of 135 mg/mL (165.58 mM) [1], the sulfate salt provides 1.5-fold higher solubility than the hydrochloride form (90 mg/mL) [2], enabling preparation of more concentrated stock solutions. This advantage minimizes DMSO carryover effects in cellular assays and facilitates broader dose-response range testing, particularly in combination screens or high-throughput formats where solvent concentration must be strictly controlled.

Application
Selection Property
Validation Focus
Venetoclax-resistant hematologic malignancy models
BCL-2 mutant panel activity context
G101V/D103Y mutation retention review
Intermittent IV dosing in vivo studies
Single-dose IV regression context
RS4;11 xenograft response review
Dual BCL-2/MCL-1 pathway inhibition studies
Combination with MCL-1 inhibitor (S64315) context
Lymphoid malignancy xenograft model response
High-concentration in vitro stock preparation
Sulfate salt DMSO solubility context
DMSO carryover and dose-range testing review

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